4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole
Description
4-[(2-Methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 2-methylimidazole moiety via a methylene linker.
Properties
IUPAC Name |
4-[(2-methylimidazol-1-yl)methyl]-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-7-9-2-3-11(7)4-8-5-12-6-10-8/h2-3,5-6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUOKRBTDKETTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=COC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylimidazole with a suitable oxazole precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistency and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding oxazole N-oxide.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing imidazole and oxazole moieties exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of imidazole and oxazole showed effective antibacterial activity against various pathogens, including resistant strains of bacteria .
- The incorporation of the imidazole fragment enhances the compound's ability to disrupt bacterial cell walls or inhibit essential enzymes, making it a candidate for developing new antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer potential:
- Recent studies have shown that 1,3-oxazole derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways. For example, compounds related to 4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole were tested against several cancer cell lines and demonstrated significant cytotoxic effects .
- The mechanism often involves the inhibition of cell proliferation and induction of cell cycle arrest.
Case Study 1: Antibacterial Efficacy
In a controlled study, a series of oxazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the imidazole group significantly increased antibacterial potency. For example, compounds with halogen substitutions exhibited enhanced activity due to improved binding affinity to bacterial targets .
Case Study 2: Anticancer Activity
A recent investigation focused on the synthesis of novel oxazole derivatives incorporating the imidazole fragment. These compounds were evaluated for their cytotoxic effects on breast cancer (MCF7) and prostate cancer (PC3) cell lines. Results showed that specific derivatives led to over 95% growth inhibition at low concentrations (10^-5 M), suggesting their potential as effective anticancer agents .
Mechanism of Action
The mechanism of action of 4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in its antimicrobial and anticancer effects. The pathways involved often include the inhibition of DNA synthesis and disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
5-[4-(1H-Imidazol-1-yl)phenyl]-1,2-oxazole
- Structure : A 1,2-oxazole ring linked to a phenyl group bearing an imidazole substituent.
- Key Differences : The phenyl spacer introduces greater hydrophobicity compared to the methylene linker in the target compound. This structural variation may influence solubility and binding interactions in biological systems .
5-Methyl-4-[2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl]-2-phenyl-1,3-oxazole
- Structure : A 1,3-oxazole with a methyl group at position 5 and a 1-methyl-4-phenylimidazole substituent attached via an ethyl chain.
4-(4-Chlorophenyl)-5-methyl-1,3-oxazole Derivatives
- Structure : Oxazole derivatives with aryl substituents (e.g., chlorophenyl) at position 4.
- Key Differences: Halogenated aryl groups improve metabolic stability and electron-withdrawing effects, which can enhance antimicrobial activity, as seen in compounds like (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl) methanone .
Catalytic Approaches
- Target Compound : Likely synthesized via nucleophilic substitution or cyclocondensation reactions. For example, imidazole derivatives are often prepared using aldehydes, ammonium acetate, and catalysts like ceric ammonium nitrate (CAN), as seen in the synthesis of [3,5-di(4',5'-diphenyl-2'-substituted)-1H-imidazol-1-yl)]-1H-1,2,4-triazole derivatives .
- Analog Synthesis : Compounds like 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (CAS: 870837-18-6) are synthesized via hydrothermal methods or multi-step reactions involving benzaldehyde intermediates and imidazole precursors .
Reaction Conditions
Physicochemical Properties
Antimicrobial Potential
- Oxazole-imidazole hybrids, such as those reported by Katariya et al. (2021), exhibit potent antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) due to interactions with microbial enzymes or DNA .
- Thiazole-anchored pyrazolyl benzoxazoles show growth inhibitory activity, suggesting that the target compound’s imidazole moiety may similarly disrupt microbial pathways .
Enzyme Inhibition
- Phosphorylated oxazole derivatives (e.g., OVP-1) act as PDE3 inhibitors, reducing vascular contraction by 30.9% at 10⁻⁵ M. The target compound’s imidazole group could enhance binding to enzyme active sites .
Toxicity Profile
- Imidazole-containing compounds generally fall into low-toxicity categories (Class V/VI) when administered intraperitoneally, as seen in OVP-1 .
Biological Activity
4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of oxazoles, which are known for their diverse pharmacological properties. The exploration of its biological activity is essential for understanding its potential applications in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 177.20 g/mol
- CAS Number : 2282787-80-6
The structural composition of this compound contributes to its interaction with biological systems, influencing its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various oxazole derivatives, including this compound. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.004 - 0.020 | |
| Bacillus subtilis | 0.005 - 0.030 |
This table summarizes the minimum inhibitory concentration (MIC) values indicating the effectiveness of the compound against various bacterial strains .
Antifungal Activity
In addition to antibacterial properties, there is evidence suggesting antifungal activity against Candida albicans and Fusarium oxysporum. The MIC values for these fungi range significantly, demonstrating the compound's potential as an antifungal agent.
Table 2: Antifungal Activity of Oxazole Derivatives
| Compound | Target Fungi | MIC (µM) |
|---|---|---|
| This compound | Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
Antiviral Activity
The antiviral properties of heterocyclic compounds, particularly those containing imidazole and oxazole moieties, have been explored extensively. Studies indicate that derivatives similar to this compound exhibit significant antiviral efficacy against various viral strains.
Case Study: Antiviral Efficacy
In a study investigating the antiviral activity against herpes simplex virus type 1 (HSV-1), derivatives showed a reduction in viral plaque formation by up to 69% , indicating strong antiviral potential .
Anti-inflammatory Activity
Research has also indicated that compounds within this class can exhibit anti-inflammatory effects. For instance, studies have shown that certain oxazole derivatives can reduce inflammation markers in animal models treated with Freund's adjuvant . This suggests potential therapeutic applications in inflammatory diseases.
Q & A
Q. What synthetic routes are effective for preparing 4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole, and how can reaction conditions be optimized?
Methodological Answer: Effective synthesis involves coupling imidazole derivatives with oxazole precursors under controlled conditions. Key steps include:
- Solvent Selection: Polar aprotic solvents like DMF or acetonitrile are often used to enhance reactivity, as seen in imidazole-oxazole conjugates synthesized via nucleophilic substitution .
- Catalysts: Copper(I) iodide or Pd-based catalysts facilitate cross-coupling reactions, particularly for introducing methyl or aryl groups .
- Microwave-Assisted Synthesis: Evidence from pyrazole-imidazole hybrids shows microwave irradiation reduces reaction time (e.g., from 12 hours to 30 minutes) while improving yields by 15–20% compared to conventional heating .
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer: A multi-technique approach is critical:
- 1H/13C NMR: Assign peaks for imidazole (δ 7.2–7.8 ppm) and oxazole (δ 6.5–7.0 ppm) protons, with methyl groups resonating at δ 2.4–2.6 ppm. Coupling patterns confirm substitution positions .
- IR Spectroscopy: Stretching frequencies for C=N (1630–1680 cm⁻¹) and C-O (1220–1280 cm⁻¹) bonds validate the oxazole-imidazole backbone .
- Elemental Analysis: Discrepancies ≤0.3% between calculated and observed C/H/N values indicate purity. For example, a compound with theoretical C: 58.12%, H: 4.89%, N: 19.71% should match experimental results within ±0.3% .
Advanced Research Questions
Q. How can researchers resolve discrepancies between calculated and observed elemental analysis data for this compound?
Methodological Answer: Discrepancies often arise from incomplete purification or hygroscopicity. Mitigation strategies include:
- Alternative Purification: Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in water) to remove trace impurities .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 220.0984 for C₉H₁₀N₃O) to rule out byproducts .
- Thermogravimetric Analysis (TGA): Assess thermal stability; deviations >2% weight loss below 150°C suggest residual solvents or moisture .
Q. What computational strategies are recommended for predicting the reactivity or optimizing the synthesis of this compound?
Methodological Answer:
- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in coupling reactions. For example, calculate activation energies for methyl group transfer to oxazole vs. imidazole sites .
- Reaction Path Screening: Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways, reducing trial-and-error experiments. ICReDD’s workflow combines computed reaction networks with experimental validation .
- Machine Learning (ML): Train models on existing imidazole-oxazole synthesis data (e.g., solvents, catalysts, yields) to recommend optimal conditions for new derivatives .
Q. What experimental approaches are used to determine the crystal structure of such heterocyclic compounds, and how does this inform their chemical behavior?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Slow evaporation from ethanol/dichloromethane yields diffraction-quality crystals. For example, imidazole-oxazole hybrids often crystallize in monoclinic systems (space group P2₁/c) with Z = 4 .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding between imidazole N-H and oxazole O) to explain solubility and stability trends .
- Crystal Packing Effects: Planar imidazole rings often stack via π-π interactions (3.5–4.0 Å spacing), influencing melting points and reactivity in solid-state reactions .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data (e.g., NMR vs. IR) for this compound?
Methodological Answer:
- Cross-Validation: Re-run NMR in deuterated DMSO to resolve solvent-induced shifts. Compare with IR in KBr pellets to confirm functional group consistency.
- 2D NMR (COSY, HSQC): Resolve overlapping signals. For example, HSQC correlations between 13C (δ 120–130 ppm) and 1H (δ 7.0–7.5 ppm) confirm aromatic proton assignments .
- Dynamic NMR (VT-NMR): Detect conformational changes at elevated temperatures (e.g., 50–80°C) that may cause signal splitting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
